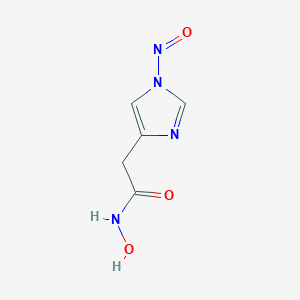
(1-Nitroso-1H-imidazol-4-yl)acetohydroxamic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-Nitroso-1H-imidazol-4-yl)acetohydroxamic acid, also known as NIHA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. NIHA is a derivative of hydroxamic acid and imidazole, which are widely used in medicinal chemistry and biochemistry.
Mécanisme D'action
(1-Nitroso-1H-imidazol-4-yl)acetohydroxamic acid exerts its biological effects by inhibiting the activity of HDACs and COX-2. HDACs are enzymes that remove acetyl groups from histones, leading to the repression of gene expression. (1-Nitroso-1H-imidazol-4-yl)acetohydroxamic acid binds to the active site of HDACs and inhibits their activity, leading to the accumulation of acetylated histones. This, in turn, leads to the activation of genes that are involved in various cellular processes. COX-2 is an enzyme that plays a crucial role in the inflammatory response. (1-Nitroso-1H-imidazol-4-yl)acetohydroxamic acid inhibits the activity of COX-2, leading to the suppression of the inflammatory response.
Effets Biochimiques Et Physiologiques
(1-Nitroso-1H-imidazol-4-yl)acetohydroxamic acid has been shown to possess various biochemical and physiological effects. In vitro studies have shown that (1-Nitroso-1H-imidazol-4-yl)acetohydroxamic acid inhibits the activity of HDACs and COX-2, leading to the accumulation of acetylated histones and the suppression of the inflammatory response. In vivo studies have shown that (1-Nitroso-1H-imidazol-4-yl)acetohydroxamic acid exhibits anti-cancer and anti-inflammatory properties. (1-Nitroso-1H-imidazol-4-yl)acetohydroxamic acid has also been shown to possess antioxidant properties by scavenging free radicals.
Avantages Et Limitations Des Expériences En Laboratoire
(1-Nitroso-1H-imidazol-4-yl)acetohydroxamic acid has several advantages for lab experiments. It is easy to synthesize, and the yield and purity of the product can be easily achieved. (1-Nitroso-1H-imidazol-4-yl)acetohydroxamic acid has also been shown to be stable under various conditions, making it suitable for long-term storage. However, (1-Nitroso-1H-imidazol-4-yl)acetohydroxamic acid has some limitations for lab experiments. It is relatively expensive compared to other HDAC inhibitors, which may limit its widespread use. Furthermore, the mechanism of action of (1-Nitroso-1H-imidazol-4-yl)acetohydroxamic acid is not fully understood, which may limit its application in certain research fields.
Orientations Futures
(1-Nitroso-1H-imidazol-4-yl)acetohydroxamic acid has several potential future directions. In medicinal chemistry, (1-Nitroso-1H-imidazol-4-yl)acetohydroxamic acid could be further developed as a novel anti-cancer and anti-inflammatory agent. In biochemistry, (1-Nitroso-1H-imidazol-4-yl)acetohydroxamic acid could be used as a tool to study the mechanism of action of HDACs and COX-2. In addition, (1-Nitroso-1H-imidazol-4-yl)acetohydroxamic acid could be further modified to improve its potency and selectivity. Furthermore, (1-Nitroso-1H-imidazol-4-yl)acetohydroxamic acid could be used in combination with other drugs to enhance their therapeutic efficacy.
Méthodes De Synthèse
(1-Nitroso-1H-imidazol-4-yl)acetohydroxamic acid can be synthesized using a simple and efficient method. The synthesis involves the reaction of imidazole-4-carboxylic acid with nitrous acid to form the nitroso derivative. The nitroso derivative is then reacted with hydroxylamine hydrochloride to form (1-Nitroso-1H-imidazol-4-yl)acetohydroxamic acid. The yield of the synthesis process is high, and the purity of the product can be easily achieved.
Applications De Recherche Scientifique
(1-Nitroso-1H-imidazol-4-yl)acetohydroxamic acid has been extensively studied for its potential applications in various fields. In medicinal chemistry, (1-Nitroso-1H-imidazol-4-yl)acetohydroxamic acid has been shown to possess anti-cancer properties by inhibiting the activity of histone deacetylases (HDACs). HDACs are enzymes that play a crucial role in the regulation of gene expression, and their dysregulation has been linked to various diseases, including cancer. (1-Nitroso-1H-imidazol-4-yl)acetohydroxamic acid has also been shown to possess anti-inflammatory properties by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in the inflammatory response.
In biochemistry, (1-Nitroso-1H-imidazol-4-yl)acetohydroxamic acid has been used as a tool to study the mechanism of action of HDACs. (1-Nitroso-1H-imidazol-4-yl)acetohydroxamic acid binds to the active site of HDACs and inhibits their activity, leading to the accumulation of acetylated histones. This, in turn, leads to the activation of genes that are involved in various cellular processes.
Propriétés
Numéro CAS |
149573-80-8 |
|---|---|
Nom du produit |
(1-Nitroso-1H-imidazol-4-yl)acetohydroxamic acid |
Formule moléculaire |
C5H6N4O3 |
Poids moléculaire |
170.13 g/mol |
Nom IUPAC |
N-hydroxy-2-(1-nitrosoimidazol-4-yl)acetamide |
InChI |
InChI=1S/C5H6N4O3/c10-5(7-11)1-4-2-9(8-12)3-6-4/h2-3,11H,1H2,(H,7,10) |
Clé InChI |
KLNNAILPTLKFOO-UHFFFAOYSA-N |
SMILES |
C1=C(N=CN1N=O)CC(=O)NO |
SMILES canonique |
C1=C(N=CN1N=O)CC(=O)NO |
Autres numéros CAS |
149573-80-8 |
Synonymes |
(1-NITROSO-1H-IMIDAZOL-4-YL)ACETOHYDROXAMICACID |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Methyl 2-ethoxy-1H-benzo[d]imidazole-7-carboxylate](/img/structure/B131752.png)

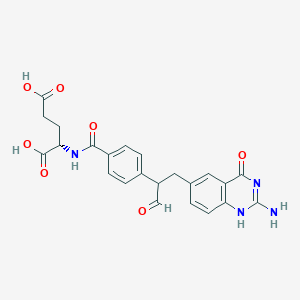


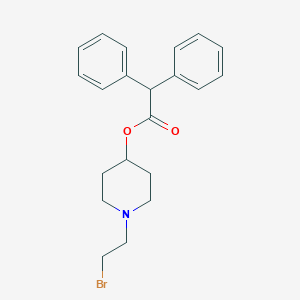

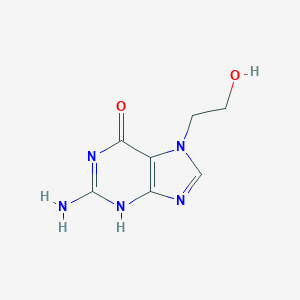

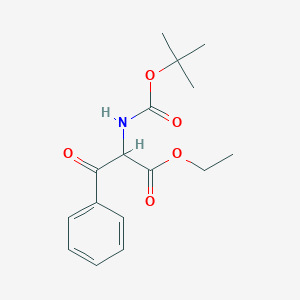
![Dodecyl [2-(trifluoromethyl)phenyl] ether](/img/structure/B131779.png)
![2-[(3-Pyridinylmethyl)amino]-4,5,7-trimethylbenzothiazol-6-ol](/img/structure/B131781.png)